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Compound of Interest

(1H-benzo[dJimidazol-2-
Compound Name:
yl)methanamine

Cat. No.: B150799

An In-Depth Technical Guide to (1H-benzo[d]imidazol-2-yl)methanamine: A Cornerstone for
Modern Drug Discovery

Introduction: The Significance of the Benzimidazole
Scaffold

(1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic aromatic organic compound
featuring a core benzimidazole nucleus with an aminomethyl substituent at the 2-position. The
benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a privileged
scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to
interact with a wide array of biological targets, making it a foundational building block in the
development of novel therapeutic agents.[2][3] Derivatives of this core structure have
demonstrated a vast spectrum of pharmacological activities, including roles as anticancer,
antimicrobial, antiviral, and anti-inflammatory agents.[2][4] This guide provides a
comprehensive technical overview of (1H-benzo[d]imidazol-2-yl)methanamine, detailing its
structure, properties, synthesis, and critical role in contemporary drug development for
researchers and scientists in the field.

Chemical Structure and Synthesis
Molecular Architecture
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The structure of (1H-benzo[d]imidazol-2-yl)methanamine consists of a fused bicyclic system
where a benzene ring is joined to an imidazole ring. The key feature is the aminomethyl group
(-CHz2NH3) attached to the C2 position of the imidazole moiety. This primary amine provides a
crucial reactive handle for further chemical modifications, enabling the synthesis of diverse
compound libraries for drug screening.
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Caption: Synthetic workflow for (1H-benzo[d]imidazol-2-yl)methanamine.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for
compound characterization, quality control, and further development.

Physicochemical Properties

The key identifying and physical properties of (1H-benzo[d]imidazol-2-yl)methanamine are
summarized below.
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Property Value Source
CAS Number 5805-57-2 [5]
Molecular Formula CsHoN3 [6]
Molecular Weight 147.18 g/mol [6]

White to slightly yellowish
Appearance , [7]
crystalline powder

49-51 °C (for a related
Melting Point compound, 4-Phenylbutyric [7]
acid)

165 °C at 10 mmHg (for a
Boiling Point related compound, 4- [7]
Phenylbutyric acid)

N Slightly soluble in chloroform
Solubility [7]
and methanol

Note: Melting and boiling points for the exact topic compound are not readily available in the
provided search results; data for a structurally related compound is provided for context.

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and confirmation of (1H-
benzo[d]imidazol-2-yl)methanamine. [3][9]
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Technique Characteristic Data

(400 MHz, DMSO-ds) 5 (ppm): 7.95 (s, 1H,
NH), 7.82-7.80 (d, 2H, Ar-H), 7.17-7.13 (m,

1H NMR
2H, Ar-H), 6.44-6.42 (t, 2H, NH2-CHz), 3.55-
3.53 (t, 2H, CH2-NHz2). [5]
100 MHz, DMSO-ds) 0 m): 142.6, 139.3,

4 NMR ( ) 5 (ppm)

138.9, 125.3, 119.2, 41.7. [5]

v (cm~1): 3384, 3363 (NH of NH2, double peak),
IR (KBr) 3245 (NH), 3021 (aromatic C-H), 2930 (aliphatic
C-H), 1605 (C=C), 1580 (C=N), 741 (Ar-H). [5]

miz (%): 148.01 (MH*, 24.5%), 147.03 (M*,

Mass Spec.
20%), 132.04 (M-NH, 100%). [5]

| UV-Vis | Amax (nm): 236, 290, 407. [5]|

The *H NMR spectrum clearly shows the protons of the benzimidazole ring, the imidazole NH,
and the aminomethyl group. The 13C NMR confirms the number of unique carbon
environments. The IR spectrum displays characteristic peaks for the N-H stretches of both the
imidazole ring and the primary amine, as well as aromatic C-H and C=N vibrations. Mass
spectrometry confirms the molecular weight of the compound. [5]

Applications in Drug Development

The (1H-benzo[d]imidazol-2-yl)methanamine scaffold is a cornerstone in the design of
targeted therapies due to its versatile binding capabilities and synthetic accessibility.

A Privileged Scaffold in Medicinal Chemistry

The benzimidazole core is considered a "privileged" structure because it can bind to multiple,
unrelated classes of protein receptors with high affinity. This versatility has led to its
incorporation into a wide range of marketed drugs. [2][10]lts derivatives are known to target
crucial enzymes and receptors involved in disease pathogenesis.

Broad-Spectrum Biological Activity
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Derivatives of 2-aminomethylbenzimidazole have been extensively explored for various
therapeutic applications:

e Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity. [1]
[11]They can act as inhibitors of key signaling proteins like receptor tyrosine kinases (RTKS),
which are often overexpressed in cancer cells. [1]Some derivatives also function as DNA
minor groove binding agents and topoisomerase inhibitors, leading to cell cycle arrest and
apoptosis. [11]* Kinase Inhibitors: The benzimidazole nucleus is a common feature in many
kinase inhibitors. [2]By designing specific substitutions on the core structure, researchers
can achieve selective inhibition of kinases like EGFR, HER2, and others involved in
proliferative diseases. [12]* Antimicrobial and Antiviral Activity: The structural similarity to
purines allows benzimidazole compounds to interfere with microbial and viral replication
processes, leading to the development of potent antimicrobial and antiviral drugs. [4][11]

lllustrative Mechanism of Action: Tyrosine Kinase
Inhibition

A significant number of anticancer drugs derived from the benzimidazole scaffold function by
inhibiting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling
pathways that control cell growth, proliferation, and survival. In many cancers, RTKs are
constitutively active, leading to uncontrolled cell division. Benzimidazole-based inhibitors can

bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking
downstream signaling.
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Caption: Inhibition of a generic RTK signaling pathway by a benzimidazole derivative.

Conclusion

(1H-benzo[d]imidazol-2-yl)methanamine is more than just a chemical compound; it is a
versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis,
well-characterized properties, and the proven therapeutic potential of its derivatives make it an
exceptionally valuable starting material for the discovery of new drugs. The continued
exploration of novel derivatives based on this scaffold holds significant promise for addressing
unmet medical needs, particularly in the fields of oncology and infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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